![molecular formula C12H24N4O3 B12559925 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid CAS No. 150044-69-2](/img/structure/B12559925.png)
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylmethylidene group and a hexanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of hexanoic acid with hydrazine to form a hydrazide intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to introduce the hydrazinylmethylidene group. The final step involves the coupling of this intermediate with a pentanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylmethylidene group to a hydrazine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylmethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with hydrazine groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid: An amino acid derivative with similar structural features but lacking the hydrazinylmethylidene group.
ε-aminocaproic acid: Another amino acid derivative used in medical applications for its antifibrinolytic properties.
Uniqueness
6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid is unique due to the presence of the hydrazinylmethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
150044-69-2 |
|---|---|
Molecular Formula |
C12H24N4O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
6-[5-(hydrazinylmethylideneamino)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O3/c13-16-10-14-8-5-3-6-11(17)15-9-4-1-2-7-12(18)19/h10H,1-9,13H2,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
XBCIFQIUKYIIJY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CCCCN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


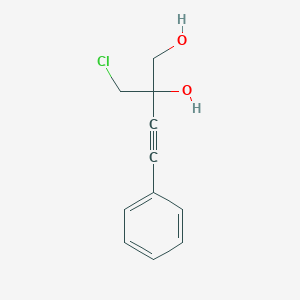
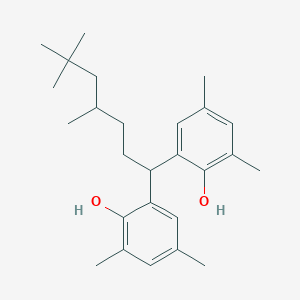
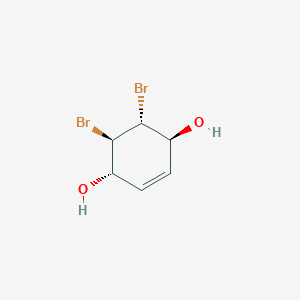
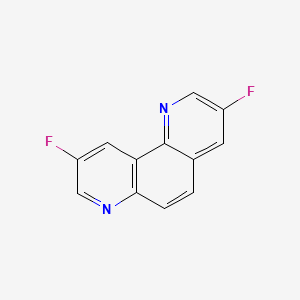
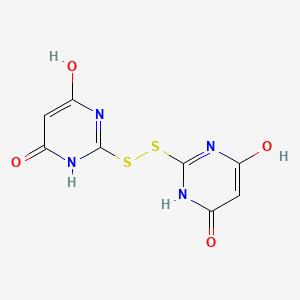
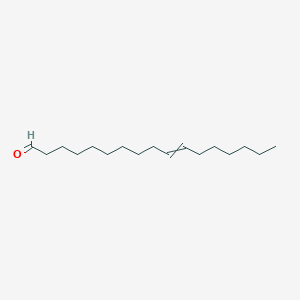
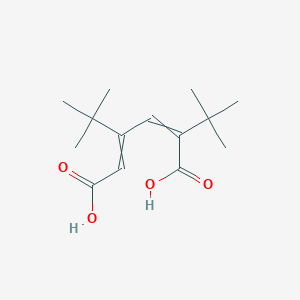
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
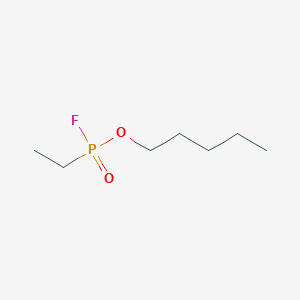
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
